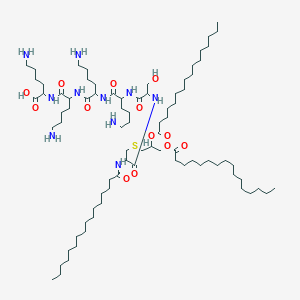
Hafnium(IV) n-butoxide
Descripción general
Descripción
It is widely used in the preparation of hafnium nanomaterials and as a catalyst in various polymerization reactions . This compound is a liquid at room temperature and is known for its high reactivity and sensitivity to moisture.
Métodos De Preparación
Hafnium(IV) n-butoxide can be synthesized through the reaction of hafnium tetrachloride (HfCl4) with n-butanol (C4H9OH). The reaction typically occurs under anhydrous conditions to prevent hydrolysis and involves the following chemical equation:
HfCl4+4C4H9OH→Hf(OC4H9)4+4HCl
This method requires careful control of reaction conditions, including temperature and the exclusion of moisture .
Análisis De Reacciones Químicas
Hafnium(IV) n-butoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hafnium oxide (HfO2), a material with excellent dielectric properties.
Hydrolysis: In the presence of water, it hydrolyzes to form hafnium hydroxide and butanol.
Transesterification: It acts as a catalyst in the transesterification reactions, such as the synthesis of poly(butylene succinate) (PBS).
Common reagents used in these reactions include water for hydrolysis and various alcohols for transesterification. The major products formed are hafnium oxide and polyesters, depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Hafnium(IV) n-butoxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Hafnium(IV) n-butoxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. In polymerization reactions, it coordinates with monomers to form active catalytic sites, promoting the formation of polymer chains. In the sol-gel process, it hydrolyzes and condenses to form metal-oxide networks, leading to the formation of thin films and nanomaterials .
Comparación Con Compuestos Similares
Hafnium(IV) n-butoxide is similar to other metal alkoxides, such as zirconium(IV) n-butoxide and titanium(IV) n-butoxide. it is unique due to its higher reactivity and the superior dielectric properties of the hafnium oxide films it produces . Similar compounds include:
- Zirconium(IV) n-butoxide
- Titanium(IV) n-butoxide
- Hafnium(IV) tert-butoxide
These compounds share similar preparation methods and applications but differ in their reactivity and the properties of the materials they produce.
Propiedades
IUPAC Name |
butan-1-olate;hafnium(4+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Hf/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBRWBUKPWVGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Hf+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36HfO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22411-22-9 | |
| Record name | Hafnium n-butoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride](/img/structure/B8232409.png)
![Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate](/img/structure/B8232415.png)




![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B8232449.png)

